2,4-Nonadien-1-ol

Description

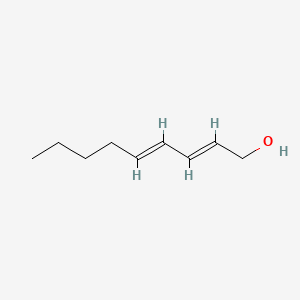

Structure

2D Structure

3D Structure

Properties

CAS No. |

62488-56-6 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

nona-2,4-dien-1-ol |

InChI |

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-8,10H,2-4,9H2,1H3 |

InChI Key |

NCPWFIVLKCFWSP-UHFFFAOYSA-N |

SMILES |

CCCCC=CC=CCO |

Canonical SMILES |

CCCCC=CC=CCO |

density |

0.862-0.872 |

Other CAS No. |

62488-56-6 |

physical_description |

Colourless liquid; green vegetable aroma |

solubility |

Insoluble in water; soluble in fat soluble (in ethanol) |

Origin of Product |

United States |

Overview of Polyunsaturated Aliphatic Alcohols in Biological Systems

Polyunsaturated aliphatic alcohols are a class of fatty alcohols characterized by the presence of multiple carbon-carbon double bonds within their aliphatic chain. hmdb.cafoodb.cafoodb.ca These compounds are naturally occurring in a wide array of organisms, from plants and fungi to insects. perfumerflavorist.commmsl.cz In biological systems, they play diverse and crucial roles. For instance, many serve as pheromones, which are chemical substances produced and released into the environment by an animal, affecting the behavior or physiology of others of its species. mmsl.czresearchgate.netnih.gov In the plant kingdom, these alcohols often contribute to the characteristic aroma of fruits and vegetables, such as cucumbers and melons. perfumerflavorist.com

The biosynthesis of many of these polyunsaturated alcohols originates from fatty acids. researchgate.net For example, in many moth species, fatty acids are the precursors for the synthesis of sex pheromones, which can be alcohols, aldehydes, or acetate (B1210297) esters. researchgate.netwikipedia.org The enzymes involved in these biosynthetic pathways, such as desaturases and reductases, are key to creating the specific double bond patterns and the terminal alcohol group that define the biological activity of these molecules.

Natural Biogenesis and Occurrence of 2,4 Nonadien 1 Ol

The formation of 2,4-Nonadien-1-ol in nature is primarily a result of the oxidative degradation of polyunsaturated fatty acids. This process is orchestrated by a series of enzymatic reactions, highlighting the central role of lipid metabolism in generating this and other related volatile compounds.

Elucidation of Lipoxygenase Pathway Involvement in Fatty Acid Degradation

The biosynthesis of this compound is intrinsically linked to the lipoxygenase (LOX) pathway, a major route for the metabolism of polyunsaturated fatty acids in both plants and fungi. google.cominchem.org This pathway is initiated by the enzyme lipoxygenase, which catalyzes the oxygenation of fatty acids containing a cis,cis-1,4-pentadiene structure. google.com

Linoleic acid, an abundant omega-6 fatty acid, serves as a key precursor. researchgate.net The LOX enzyme specifically oxygenates linoleic acid to form hydroperoxides. google.com In particular, the 9-hydroperoxide derivative of linoleic acid has been identified as a crucial intermediate leading to the formation of this compound. researchgate.net This hydroperoxide is then cleaved by the action of hydroperoxide lyases, a class of enzymes that break down fatty acid hydroperoxides into smaller aldehyde and oxoacid fragments. mdpi.com This enzymatic cleavage is a critical step that generates the nine-carbon backbone of what will become this compound.

Role of Specific Enzymes in Biotransformation (e.g., Alcohol Dehydrogenase)

Following the cleavage of the fatty acid hydroperoxide, the resulting aldehyde, 2,4-nonadienal, undergoes a final transformation. This step is catalyzed by alcohol dehydrogenase (ADH), an enzyme that reduces the aldehyde functional group to a primary alcohol. google.com The reduction of 2,4-nonadienal to this compound is a common biochemical reaction observed in various organisms, including yeast. google.comresearchgate.net Active baker's yeast cells are often used as a source of alcohol dehydrogenase for this biotransformation process. google.com

Precursor Molecules and Metabolic Intermediates

The primary precursor for the biosynthesis of this compound is linoleic acid. plos.org Through the lipoxygenase pathway, linoleic acid is converted into its 9-hydroperoxide derivative, 9-hydroperoxyoctadecadienoic acid (9-HPODE). researchgate.net This intermediate is then cleaved to yield 2,4-nonadienal, which is subsequently reduced to this compound.

| Precursor/Intermediate | Role in Biosynthesis |

| Linoleic Acid | The primary polyunsaturated fatty acid precursor. plos.org |

| 9-Hydroperoxyoctadecadienoic acid (9-HPODE) | The key intermediate formed by the action of lipoxygenase on linoleic acid. researchgate.net |

| 2,4-Nonadienal | The aldehyde intermediate that is reduced to form the final alcohol product. google.com |

Distribution in Biological Matrices

This compound has been identified in a variety of natural sources, ranging from higher plants to microbial systems. Its presence is often associated with the characteristic aromas of these organisms.

Identification in Plant Metabolomes (e.g., Cucurbitaceae, Violet Species)

This alcohol is a known constituent of several plant species. It is notably found in members of the Cucurbitaceae family, such as cucumbers and watermelons, where it contributes to their characteristic fresh, green, and melon-like aromas. mdpi.commdpi.comresearchgate.net In fact, various isomers of nonadienol are responsible for the unique green and vegetable notes in this family. perfumerflavorist.com Specifically, (E,Z)-2,6-nonadien-1-ol, a related isomer, is recognized for imparting a typical cucumber-like flavor. researchgate.net

Violet species (Viola odorata L.) are another significant natural source of C9 alcohols and aldehydes, including isomers of nonadien-1-ol (B14493118). google.com Violet leaf absolute is known for its green, fatty notes, which are attributed to compounds like trans-2-cis-6-nonadienal and trans-2-cis-6-nonadien-1-ol, both derived from the oxidative degradation of fatty acids. google.com

Presence in Fungal and Microbial Systems (e.g., Yeast)

The biosynthesis of this compound is not limited to plants. It has also been observed in fungal and microbial systems, particularly in yeast such as Saccharomyces cerevisiae and Sporobolomyces odorus. In these microorganisms, the compound is produced during fermentation through the lipoxygenation of linoleic acid. The process mirrors that in plants, involving the formation of hydroperoxide derivatives that are subsequently broken down. For instance, research has shown that 2E,4E-nonadien-1-ol is a downstream product of the 9-hydroperoxide derivative of linoleic acid in yeast. researchgate.net Furthermore, certain yeast strains isolated from marine environments, such as Geotrichum candidum, have been found to produce related C9 alcohols like 3,6-nonadien-1-ol, contributing to a melon-like aroma. bohrium.com

Detection in Animal-Derived Volatiles (e.g., Insect Secretions, Fish Oil)

The compound this compound has been identified as a volatile component in various animal-derived substances, notably in the secretions of certain insects and as a product of oxidation in fish oil. Its presence in these matrices is significant for understanding chemical communication in insects and the flavor and aroma profiles of fish oils.

In the realm of entomology, specific isomers of nonadienol have been detected in the scent bouquets of tephritid fruit flies. For instance, (Z,Z)-3,6-nonadien-1-ol has been identified in the scent of male Anastrepha ludens and Anastrepha obliqua. mdpi.com The concentration of this compound can vary depending on the host fruit the larvae developed in, suggesting a link between diet and pheromone composition. mdpi.com In one study, the highest concentrations of (Z,Z)-3,6-nonadien-1-ol were found in A. ludens flies that had developed in grapefruit (Citrus x paradisi). mdpi.com Similarly, for A. obliqua, the concentration of (Z,Z)-3,6-nonadien-1-ol was highest in males that had developed on mangoes (Mangifera indica). mdpi.com While not this compound, the presence of the related (E,Z)-3,6-nonadien-1-ol has been noted in the aeration extract from the A. obliqua mango population. bioone.org

The occurrence of this compound and its isomers in fish oil is primarily a result of the autoxidation of fatty acids. researchgate.netresearchgate.net Research on menhaden fish oil has explored the formation of various volatile compounds, including nonadiene (B8540087) isomers, which contribute to the characteristic "green" and sometimes fishy off-notes. researchgate.netresearchgate.net While one study confirmed the presence of green-smelling compounds in oxidized menhaden oil, the direct detection of nonadienol isomers by GC-MS was challenging due to co-elution with other volatile compounds. researchgate.net However, authentic standards of this compound were used in these studies for comparative purposes. researchgate.net Another study on DHA-enriched fish oil did not explicitly list this compound but did identify related compounds like (E,Z)-2,6-nonadienal and other nonadienols, highlighting the complex array of lipid degradation products. awsli.com.br

The following table summarizes the detection of nonadienol isomers in various animal-derived sources based on available research.

| Compound | Animal Source | Context of Detection | Research Findings |

| (Z,Z)-3,6-Nonadien-1-ol | Anastrepha ludens (Mexican fruit fly) | Male scent bouquet | Concentration varied with larval host fruit; highest in flies from Citrus x paradisi. mdpi.com |

| (Z,Z)-3,6-Nonadien-1-ol | Anastrepha obliqua (West Indian fruit fly) | Male scent bouquet | Concentration varied with larval host fruit; highest in flies from Mangifera indica. mdpi.com |

| (E,Z)-3,6-Nonadien-1-ol | Anastrepha obliqua (West Indian fruit fly) | Aeration extract of mango population | Identified as a characteristic volatile compound. bioone.org |

| Nonadienol Isomers | Menhaden Fish Oil | Volatiles from autoxidation | Olfactory detection confirmed green aroma, but specific isomer identification by GC-MS was inconclusive due to co-elution. researchgate.net |

| (E,Z)-2,6-Nonadienal | DHA-enriched Fish Oil | Volatile compounds from accelerated oxidation | Identified as a volatile associated with oxidized, painty, and green flavors. awsli.com.br |

Chemical Synthesis and Derivatization Strategies for 2,4 Nonadien 1 Ol

Classical Organic Synthetic Routes

Traditional organic synthesis provides reliable methods for producing 2,4-nonadien-1-ol, often involving multiple steps and the use of specific precursors to build the nine-carbon backbone with the desired functionality.

Multistep Reaction Sequences for Total Synthesis

The total synthesis of this compound can be accomplished through various multistep sequences. These routes typically involve the construction of the carbon skeleton followed by the introduction or modification of functional groups. For instance, a common strategy involves the reduction of the corresponding aldehyde, 2,4-nonadienal. One documented method involves the reduction of a dienoic acid, prepared via a Doebner synthesis, using lithium aluminum hydride (LiAlH4) to yield the dienol, which is then oxidized with manganese dioxide (MnO2) to the aldehyde. chemicalbook.com The final step would then be the selective reduction of this aldehyde back to this compound.

Other reported laboratory-scale syntheses start from different precursors to achieve the target molecule, with varying yields. lookchem.com

Table 1: Examples of Laboratory Synthesis Routes for this compound

| Starting Precursor | Key Reagents/Conditions | Reported Yield | Reference |

|---|---|---|---|

| 4-methyl carbonate of 2-nonene-1,4-diol | Tetrakis(triphenylphosphine) palladium(0), Tetrahydrofuran, 70°C, 1h | 75.0% | lookchem.com |

Stereoselective Synthesis Approaches for Specific Isomers

Achieving stereocontrol to synthesize specific geometric isomers of this compound is a primary challenge for chemists. perfumerflavorist.com While specific, detailed stereoselective routes for this compound are not extensively published in general literature, the strategies employed for structurally similar compounds, such as insect pheromones, are highly relevant. For example, the ortho-ester Claisen rearrangement is a well-known method used to generate (Z)-trisubstituted double bonds with high stereoselectivity. tandfonline.com Other techniques include the Wittig reaction and its variations (e.g., Horner-Wadsworth-Emmons) which can be tuned to favor either E or Z isomers.

For the synthesis of trisubstituted 1,3-dienes, tandem reactions like hydrostannylation followed by a Stille cross-coupling have been shown to be effective for stereoselectively producing specific isomers under mild conditions. researchgate.net The synthesis of the (E,E) isomer, in particular, is often targeted, as (E,E)-2,4-nonadienal is a known and well-characterized compound. nist.gov The reduction of this specific isomer would yield (2E,4E)-2,4-nonadien-1-ol.

Use of Precursors and Intermediate Compounds in Laboratory Synthesis

The laboratory synthesis of this compound relies on a variety of precursor and intermediate compounds. The most direct precursor is its corresponding aldehyde, 2,4-nonadienal, which can be selectively reduced to the primary alcohol. chemicalbook.comresearchgate.net This aldehyde itself is a commercially available flavor and fragrance ingredient. thegoodscentscompany.com

Based on documented total synthesis routes, key precursors include carbonate derivatives of other diols, such as the 4-methyl carbonate of 2-nonene-1,4-diol and the cyclic carbonate of 3-nonene-1,2-diol. lookchem.com Other related carbonyl compounds like non-2-enal (B1206501) and 3-(Z)-nonenal are also listed as compounds involved in these synthetic pathways, likely serving as intermediates or starting points for building the dienol structure. lookchem.com

Biocatalytic and Chemoenzymatic Production Methods

Biocatalytic methods offer an alternative to classical synthesis, often providing high selectivity and yielding products considered "natural." These processes typically utilize enzymes or whole microbial cells to perform specific chemical transformations.

Enzymatic Conversion from Related Aldehydes and Precursors

The biosynthesis of C9 alcohols and aldehydes, including this compound, in plants and microorganisms originates from the lipoxygenase (LOX) pathway. perfumerflavorist.commdpi.com This pathway involves the enzymatic degradation of polyunsaturated fatty acids like linolenic and linoleic acid. perfumerflavorist.com

The general sequence is as follows:

Lipoxygenase (LOX) acts on a fatty acid (e.g., linoleic acid) to form a hydroperoxide derivative (e.g., 9-hydroperoxy-octadecadienoic acid).

Hydroperoxide Lyase (HPL) cleaves this unstable intermediate to produce short-chain aldehydes. mdpi.com For instance, 9-HPOD (9-hydroperoxyoctadecadienoic acid) is cleaved to form (3Z)-nonenal. mdpi.com

Isomerase activity can then convert the initial aldehyde into a conjugated isomer, such as 2,4-nonadienal. mdpi.com

Alcohol Dehydrogenase (ADH) finally reduces the aldehyde to its corresponding alcohol. mdpi.com The reduction of 2,4-nonadienal by ADH yields this compound.

This enzymatic reduction is not limited to plants. Various microorganisms, including heterofermentative lactobacilli and yeasts like Saccharomyces cerevisiae, have been shown to effectively reduce unsaturated aldehydes to their corresponding alcohols during fermentation. researchgate.net For example, research on sourdough fermentation demonstrated that lactobacilli could reduce aldehydes to unsaturated alcohols. researchgate.net In yeast, (2E,4E)-2,4-nonadien-1-ol has been identified as a downstream product from the 9-lipoxygenation of linoleic acid. researchgate.net

Table 2: Biocatalytic Production of C9 Dienols via the Lipoxygenase Pathway

| Step | Enzyme/Catalyst | Substrate | Product | Reference |

|---|---|---|---|---|

| 1 | Lipoxygenase (LOX) | Linoleic Acid | 9-Hydroperoxide Derivatives | |

| 2 | Hydroperoxide Lyase (HPL) | Hydroperoxide Derivatives | C9 Aldehydes (e.g., Nonenals) | mdpi.com |

| 3 | Isomerase | C9 Aldehydes | Conjugated C9 Aldehydes (e.g., 2,4-Nonadienal) | mdpi.com |

Synthesis of Analogs and Isotopic Variants for Research Applications

For research purposes, such as metabolic studies or use as internal standards in quantitative analysis, specifically modified analogs of this compound are required. The synthesis of acetate (B1210297) esters of related nonadienols is one example of derivatization to create analogs with different properties. perfumerflavorist.com

The synthesis of isotopic variants is crucial for stable isotope dilution assays (SIDA), a highly accurate quantification method. Following methodologies used for similar flavor compounds, deuterated or 13C-labeled versions of this compound could be synthesized. researchgate.net This would typically involve using a labeled precursor, such as a deuterated reducing agent (e.g., sodium borodeuteride) for the reduction of the parent aldehyde, or building the molecule from smaller, isotopically enriched fragments. researchgate.net These labeled analogs are chemically identical to the natural compound but have a higher mass, allowing them to be distinguished and used for precise quantification in complex matrices like food and beverages.

Elucidation of Biological Functions and Ecological Roles of 2,4 Nonadien 1 Ol

Contribution to Volatile Profiles in Plant and Food Systems

2,4-Nonadien-1-ol is a key constituent of the complex volatile bouquets that determine the sensory characteristics of many fruits, vegetables, and fermented products. Its biosynthesis is primarily linked to the lipoxygenase (LOX) pathway, where polyunsaturated fatty acids, such as linoleic and linolenic acid, are enzymatically degraded.

The characteristic fresh, green, and sometimes fatty and waxy aromas of several fruits and vegetables are significantly shaped by the presence of C9 aldehydes and alcohols, including this compound and its isomers. nih.govoup.com This compound is particularly noted for its cucumber and melon-like aroma profile. google.comthegoodscentscompany.com

In cucumbers (Cucumis sativus), C9 compounds are the main components of their distinctive flavor. nih.govoup.com The aroma is a complex blend where (E,Z)-2,6-nonadienal and its corresponding alcohol, (E,Z)-2,6-nonadien-1-ol, are considered major impact compounds. nih.gov The organoleptic properties of nonadienols are described as green-vegetable-cucumber-melon notes. perfumerflavorist.com Research on different melon (Cucumis melo) varieties and the effect of cultivation practices has highlighted the presence of nonadienol isomers. For instance, in some oriental melon cultivars, grafting onto pumpkin rootstocks led to the detection of trans,cis-2,6-nonadien-1-ol, which was associated with an unpleasant odor characteristic in those specific cases.

The table below summarizes the organoleptic profile of this compound and its related aldehyde, which are often found together in plant tissues.

| Compound | Reported Odor/Flavor Characteristics |

| This compound | Green, vegetable, waxy, fatty, melon, cucumber. nih.gov |

| (E,E)-2,4-Nonadienal | Strong fatty odor, reminiscent of tropical fruit; notes of chicken fat, citrus peel, waxy notes, melon, and cucumber. thegoodscentscompany.comthegoodscentscompany.com |

This compound is also generated during fermentation processes, where it contributes to the final sensory profile of the product. Its formation stems from the microbial degradation of fatty acids. In yeast fermentation, such as in beer production, linoleic acid undergoes a 9-lipoxygenation pathway. researchgate.net This process yields intermediates that are further transformed into various aroma-active compounds, including (2E,4E)-2,4-nonadien-1-ol. researchgate.net This alcohol can then be a precursor to other compounds, like (R)-γ-nonalactone, which also has important sensory properties. researchgate.net

Studies on traditionally fermented bamboo shoots have also identified nonadienol isomers, such as 3,6-nonadien-1-ol, as critical contributors to the flavor profile, particularly a fresh cucumber note in the later stages of fermentation. mdpi.com Similarly, analysis of fermented black tea has shown that the content of (E,Z)-3,6-nonadien-1-ol can increase during the withering process, influencing the tea's final aroma. mdpi.com

The production and accumulation of this compound and its isomers in plants are governed by both genetic predispositions and environmental influences. The core of this regulation lies within the lipoxygenase (LOX) pathway, where the activity of specific enzymes like lipoxygenase (LOX) and alcohol dehydrogenase (ADH) is crucial. nih.gov

Genetic mapping studies in cucumber have successfully identified quantitative trait loci (QTLs) associated with aroma compounds. nih.gov A major QTL related to the concentration of (E,Z)-2,6-nonadien-1-ol was located on chromosome 2. nih.gov This genetic region contains a cluster of nine lipoxygenase genes, with CsLOX08 showing a significant correlation with the compound's production. nih.gov Further research has implicated the transcription factor CsDof1.8 in regulating the expression of CsLOX09, another key gene in the C9 aroma production pathway in cucumber. oup.com

Environmental and cultivation factors also play a role. As mentioned previously, the choice of rootstock for grafted melon plants can significantly alter the volatile profile, affecting the presence and concentration of specific nonadienol isomers. mdpi.com This demonstrates a clear link between agricultural practices (an environmental/genetic choice) and the resulting chemical composition and flavor of the fruit.

The table below details key genes and factors influencing nonadienol biosynthesis in plants.

| Factor | Plant | Finding | Reference(s) |

| Genetic (QTL) | Cucumber | A major QTL on chromosome 2, containing the CsLOX08 gene, is linked to (E,Z)-2,6-nonadien-1-ol content. | nih.gov |

| Genetic (Transcription Factor) | Cucumber | The CsDof1.8–CsLOX09 module regulates the production of C9 aromas. | oup.com |

| Cultivation (Grafting) | Oriental Melon | Grafting onto pumpkin rootstock can introduce or alter the levels of nonadienol isomers, affecting fruit aroma. | mdpi.com |

Formation in Fermented Products and its Impact on Sensory Qualities

Role as Semiochemicals in Interspecies Communication

Semiochemicals are chemical signals that mediate interactions between organisms. jaydevchemicals.com In the insect world, pheromones are a critical class of semiochemicals used for intraspecific communication, particularly for mating. jaydevchemicals.comdiva-portal.org While direct evidence for this compound as a pheromone is limited in the reviewed literature, its isomers are well-documented components of insect pheromone blends, particularly for several species of fruit flies.

Research has consistently identified isomers of nonadien-1-ol (B14493118) in the volatile emissions of male fruit flies, where they function as part of the sex pheromone blend that attracts females. Specifically, (Z,Z)-3,6-nonadien-1-ol and (E,Z)-3,6-nonadien-1-ol have been identified as key pheromone components for multiple species in the genus Anastrepha, which includes significant agricultural pests like the Mexican fruit fly (Anastrepha ludens). mdpi.comnih.gov

The composition of these pheromone bouquets can be influenced by factors such as the insect's larval host plant, demonstrating a link between the insect's environment and its chemical signaling. mdpi.com For example, the concentration of (Z,Z)-3,6-nonadien-1-ol in the scent of male A. ludens varies significantly depending on the fruit in which the larvae developed. mdpi.com This isomer has also been identified in the volatile profiles of Ceratitis capitata (the Mediterranean fruit fly) and Anastrepha obliqua. researchgate.netbioone.org

The role of these compounds as chemical signals is confirmed by chemosensory studies, which measure the response of an insect's olfactory system to specific volatiles. Coupled gas chromatography-electroantennographic detection (GC-EAD) is a technique used to identify which compounds in a complex mixture elicit a neural response from an insect's antenna. diva-portal.org

GC-EAD studies have shown that the antennae of female Anastrepha fruit flies detect and respond to nonadien-1-ol isomers present in the male's volatile emissions. researchgate.netmdpi.com In Anastrepha obliqua, (E,Z)-3,6-nonadien-1-ol was one of five male-produced compounds that elicited an EAD response from female antennae. researchgate.net Subsequent behavioral assays confirmed that synthetic blends containing these EAD-active compounds were attractive to females. researchgate.netmdpi.com This confirms that these specific isomers are not just present but are actively perceived and used by the insects for communication, likely related to mating. While these studies focus on the 3,6-isomer, they highlight the importance of the nonadienol chemical structure in insect communication.

Ecological Implications of this compound as a Signaling Molecule

This compound is a volatile organic compound (VOC) that plays a role in the chemical communication of plants. As a member of the C9 aldehyde and alcohol group, it is recognized as a "Green Leaf Volatile" (GLV), which is typically formed through the lipoxygenase (LOX) pathway from the oxidative cleavage of fatty acids like linoleic and linolenic acids. researchgate.netplos.org This compound, along with its corresponding aldehyde, 2,4-nonadienal, is a component of the characteristic aroma of various fruits and vegetables, including cucumbers. researchgate.netperfumerflavorist.com

The emission of VOCs like this compound serves as a form of chemical signaling in plants. researchgate.net For instance, in cucumbers (Cucumis sativus L.), the profile of volatile compounds, including C9 alcohols and aldehydes, changes throughout fruit development. plos.org These compounds contribute significantly to the fruit's flavor and aroma profile, which can attract pollinators or seed dispersers. researchgate.netplos.org The presence of this compound or its related aldehyde in a natural product suggests its potential utility in recreating that specific flavor or fragrance theme. perfumerflavorist.com

While this compound itself is a key signaling molecule, its significance is often discussed in the context of a broader suite of related C9 compounds. The ratio and composition of these volatiles, including isomers like (E,Z)-2,6-nonadien-1-ol and (Z)-3,6-nonadien-1-ol, can vary between different plant species and even cultivars, leading to distinct aromatic profiles and ecological functions. plos.orgperfumerflavorist.com

Table 1: Selected C9 Alcohols and Aldehydes as Plant Signaling Molecules

| Compound Name | Natural Occurrence (Example) | Associated Aroma/Flavor | Ecological Role |

| This compound | Cucumber | Green, vegetable nih.gov | Component of fruit flavor profile plos.org |

| (E,Z)-2,6-Nonadienal | Cucumber | Green, cucumber-like researchgate.net | Key aroma impact compound in cucumber fruit plos.org |

| (E)-2-Nonenal | Cucumber, Mango | Cucumber-like, green researchgate.net | Component of fruit flavor profile researchgate.netplos.org |

| (E,Z)-3,6-Nonadien-1-ol | Cucumber, Melon | Cucumber, melon, green perfumerflavorist.comfrontiersin.org | Aroma impact compound plos.orgfrontiersin.org |

| Nonanal | Cucumber, Melon | Grassy, orange aroma plos.orgfrontiersin.org | Key flavor component in melon juice frontiersin.org |

Metabolic Fate and Biotransformation in Non-human Biological Systems

In non-human biological systems, this compound is expected to undergo metabolism through well-established pathways for aliphatic unsaturated alcohols. inchem.orgwho.int The metabolic process is initiated by the oxidation of the primary alcohol group.

The primary biotransformation steps are as follows:

Oxidation to Aldehyde: The alcohol dehydrogenase (ADH) enzyme likely catalyzes the oxidation of this compound to its corresponding aldehyde, 2,4-nonadienal. inchem.org This is a common metabolic step for primary alcohols.

Oxidation to Carboxylic Acid: The resulting α,β-unsaturated aldehyde, 2,4-nonadienal, is then expected to be further oxidized to 2,4-nonadienoic acid. femaflavor.org

Entry into Beta-Oxidation: This unsaturated carboxylic acid can then be processed through the fatty acid β-oxidation pathway. This involves a series of enzymatic reactions that shorten the carbon chain, ultimately leading to the formation of acetyl-CoA.

Complete Metabolism: The acetyl-CoA enters the citric acid cycle (Krebs cycle) and is completely metabolized to carbon dioxide and water. inchem.org

An alternative detoxification pathway, particularly for the reactive α,β-unsaturated aldehyde intermediate, is conjugation with glutathione (B108866) (GSH). inchem.org This process forms a conjugate that is more water-soluble and can be more readily excreted, representing an important detoxification mechanism. inchem.org The Joint FAO/WHO Expert Committee on Food Additives (JECFA) noted that because of these metabolic pathways, this compound is not considered a safety concern at current intake levels when used as a flavouring agent. nih.govinchem.orgwho.int

Table 2: Predicted Metabolic Pathway of this compound

| Step | Metabolite | Key Enzyme Class (Predicted) | Metabolic Process |

| Initial Compound | This compound | - | - |

| 1 | 2,4-Nonadienal | Alcohol Dehydrogenase (ADH) | Oxidation |

| 2 | 2,4-Nonadienoic Acid | Aldehyde Dehydrogenase (ALDH) | Oxidation |

| 3 | Acyl-CoA derivatives | Acyl-CoA Synthetase | Fatty Acid Activation |

| 4 | Acetyl-CoA | β-Oxidation Enzymes | Beta-Oxidation |

| 5 | Carbon Dioxide & Water | Citric Acid Cycle Enzymes | Aerobic Respiration |

Advanced Analytical Methodologies for the Detection and Characterization of 2,4 Nonadien 1 Ol

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of 2,4-nonadien-1-ol from complex biological samples is the efficient extraction and preparation of the sample. The choice of technique depends on the matrix's nature and the analyte's concentration.

Solid-phase microextraction (SPME) is a widely adopted, fast, and reliable technique for extracting volatile compounds like this compound from diverse matrices. scielo.org.pethermofisher.com This method involves a fused silica (B1680970) fiber coated with a sorbent material that extracts analytes from the sample headspace or by direct immersion. scielo.org.pe For instance, headspace SPME (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify volatile compounds in fruits. scielo.org.pe The efficiency of the extraction can be optimized by adjusting parameters such as the type of fiber coating, extraction temperature, and time. scielo.org.peplos.org For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been used for the analysis of volatile compounds in watermelon juice. rsc.org

Another common method is solid-phase extraction (SPE), which has been employed for the analysis of related compounds in wine. This technique uses a solid sorbent material packed in a cartridge to isolate the analyte from the liquid sample. rjpharmacognosy.ir The selection of the appropriate sorbent and elution solvents is critical for achieving high recovery of the target compound. rjpharmacognosy.ir

For certain applications, liquid-liquid extraction or solvent-assisted flavor evaporation (SAFE) may also be utilized to isolate volatile and semi-volatile compounds from complex samples.

Chromatographic Separation Techniques (e.g., Gas Chromatography with High-Resolution Columns)

Gas chromatography (GC) is the cornerstone for separating volatile compounds like this compound from complex mixtures. thermofisher.comlibretexts.org High-resolution capillary columns are essential for achieving the necessary separation of isomers and other closely related compounds. researchgate.netresearchgate.net

The choice of the stationary phase of the GC column is critical. Columns with different polarities, such as DB-1 (non-polar) or DB-WAX (polar), are selected based on the specific separation requirements. plos.orgnist.gov For instance, a DB-WAX column has been used for the separation of volatile compounds in cucumber. plos.org The use of different columns can help in confirming the identity of compounds by comparing their retention indices. researchgate.net

Temperature programming, where the column temperature is gradually increased during the analysis, is a standard practice to effectively separate a wide range of volatile compounds with different boiling points. libretexts.org This allows for the resolution of both low-boiling and high-boiling components within a single chromatographic run. libretexts.org

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power for extremely complex samples by employing two columns with different stationary phases. researchgate.net

Spectroscopic Characterization for Structural Confirmation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)

Following chromatographic separation, spectroscopic techniques are employed for the definitive identification and structural confirmation of this compound.

Mass Spectrometry (MS) , coupled with GC, is a powerful tool for identifying volatile compounds. thermofisher.comeuropa.eu The mass spectrometer ionizes the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint. thermofisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) further enhances structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for unambiguous structure determination. rjpharmacognosy.irinchem.org While not typically coupled directly with GC for online analysis of volatile compounds, NMR can be used to analyze isolated or synthesized standards of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the complete assignment of its structure. researchgate.net Two-dimensional NMR techniques, such as COSY and HMBC, can further establish the connectivity between atoms within the molecule.

Quantitative Analysis Methods (e.g., Stable Isotope Dilution Assays)

Accurate quantification of this compound, especially at trace levels in complex matrices, is often achieved using stable isotope dilution assays (SIDA). researchgate.net This method is considered the gold standard for quantitative analysis due to its high accuracy and precision. researchgate.net

SIDA involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample as an internal standard before sample preparation and analysis. Because the labeled internal standard has nearly identical chemical and physical properties to the native analyte, it co-elutes during chromatography and experiences similar matrix effects and losses during sample workup. researchgate.net The concentration of the native analyte is then determined by measuring the ratio of the response of the native analyte to that of the labeled internal standard using GC-MS. This approach effectively compensates for variations in extraction efficiency and instrumental response.

Olfactometry-Based Techniques for Sensory Evaluation in Research (e.g., GC-Olfactometry)

To understand the sensory relevance of this compound, particularly in the context of food aroma, olfactometry-based techniques are employed. Gas chromatography-olfactometry (GC-O) is a powerful technique that combines the separation capabilities of GC with human sensory perception. nih.gov

In a GC-O system, the effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer or a flame ionization detector) and the other to an olfactometry port where a trained sensory panelist sniffs the eluting compounds. nih.gov This allows for the direct correlation of specific aroma characteristics with the corresponding chemical compounds as they exit the column.

Aroma extract dilution analysis (AEDA) is a common method used in conjunction with GC-O to determine the most potent odor-active compounds in a sample. This involves the stepwise dilution of the sample extract until no odor can be detected by the panelist. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor, which provides a measure of the odor potency of the compound.

Table of Analytical Techniques and Their Applications for this compound

| Technique | Principle | Application for this compound | References |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. | Extraction from headspace or liquid samples. | scielo.org.pe, plos.org |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid sorbent and a liquid phase. | Isolation and clean-up from liquid matrices like wine. | , rjpharmacognosy.ir, |

| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a mobile gas phase and a stationary liquid phase in a column. | Separation from other volatile compounds in a mixture. | libretexts.org, thermofisher.com |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements of ions. | Determination of elemental composition and structural confirmation. | nih.gov, researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Interaction of atomic nuclei with an external magnetic field. | Unambiguous structural elucidation of the isolated compound. | inchem.org, rjpharmacognosy.ir, researchgate.net |

| Stable Isotope Dilution Assay (SIDA) | Use of a stable isotope-labeled internal standard for quantification. | Accurate and precise quantification in complex matrices. | , researchgate.net, |

| Gas Chromatography-Olfactometry (GC-O) | Combines GC separation with human sensory detection. | Identification of odor-active compounds and characterization of their aroma. | , nih.gov |

Emerging Research Directions and Future Perspectives on 2,4 Nonadien 1 Ol

Exploration of Novel Biosynthetic Pathways and Regulatory Mechanisms

The formation of 2,4-nonadien-1-ol in organisms is primarily linked to the lipoxygenase (LOX) pathway, which degrades polyunsaturated fatty acids. perfumerflavorist.com Research indicates that fatty acids like linoleic and linolenic acid serve as the primary precursors. chemicalbook.comresearchgate.net In this pathway, the enzyme lipoxygenase introduces oxygen to form hydroperoxy fatty acids. chemicalbook.com Specifically, this compound is suggested to be a downstream product of the 9-hydroperoxide derivative of linoleic acid. google.comresearchgate.netmolaid.com

Following the action of LOX, another enzyme, a hydroperoxide lyase (HPL), cleaves these intermediates to produce C9 aldehydes. perfumerflavorist.comchemicalbook.com These aldehydes are subsequently reduced to their corresponding alcohols, such as this compound, by the action of alcohol dehydrogenase (ADH) enzymes. chemicalbook.comchemicalbook.com This multi-step enzymatic cascade is a key focus for understanding how factors like genetics and environmental conditions regulate the production of this potent aroma compound in various species. For instance, in yeast, a pathway involving 9-lipoxygenation and subsequent reduction has been identified that yields (2E,4E)-2,4-nonadien-1-ol. google.com

Table 1: Key Enzymes and Precursors in this compound Biosynthesis

| Component | Role in Pathway | Source Organism Examples | Citations |

| Linoleic Acid | Precursor Fatty Acid | Plants, Yeast | google.com, chemicalbook.com, perfumerflavorist.com |

| Linolenic Acid | Precursor Fatty Acid | Plants | chemicalbook.com, researchgate.net |

| Lipoxygenase (LOX) | Catalyzes initial oxidation of fatty acids | Plants (Cucumber, Soybean), Yeast | chemicalbook.com, perfumerflavorist.com |

| Hydroperoxide Lyase (HPL) | Cleaves hydroperoxides to form aldehydes | Plants (Cucumber, Melon) | chemicalbook.com, perfumerflavorist.com |

| Alcohol Dehydrogenase (ADH) | Reduces aldehydes to form alcohols | Plants, Yeast | chemicalbook.com, chemicalbook.com |

Development of Innovative and Sustainable Synthetic Methodologies

While traditional chemical synthesis routes exist for producing isomers of nonadienol, such as methods involving Grignard reagents, the field is moving towards more innovative and sustainable approaches. researchgate.net These green chemistry strategies aim to reduce environmental impact by using renewable feedstocks and biocatalysts.

A promising sustainable method involves the use of enzymes or whole-cell systems to produce natural C9 alcohols. researchgate.net Research has demonstrated the viability of using lipases to hydrolyze triglycerides from sources like linseed oil to release the necessary fatty acid precursors. researchgate.net Subsequently, microorganisms such as baker's yeast (Saccharomyces cerevisiae), which contain alcohol dehydrogenases, can be used to convert the resulting aldehydes into the desired C9 alcohols. researchgate.netresearchgate.net This chemoenzymatic or biocatalytic approach offers a pathway to "natural" labeled products from renewable sources. researchgate.net

Another area of development is the use of specific catalysts for more controlled chemical synthesis. For example, palladium catalysts have been used in synthetic routes to produce this compound, although the focus of future research will likely be on improving the sustainability of such metal-catalyzed processes through catalyst recycling and the use of more environmentally benign reagents and solvents.

Unraveling Complex Biological and Ecological Interactions mediated by this compound

This compound is a volatile organic compound (VOC) that plays a significant role in the chemical language of various organisms, primarily through its contribution to aroma and flavor. It is a known component of many natural products, where its distinct "green" and "fatty" aroma is a key characteristic. acs.org

The compound has been identified as a key aroma component in several plants and foods:

Fruits and Vegetables: It is found in cucumbers and melons, contributing to their characteristic fresh, green, and sometimes floral or cucumber-like notes. researchgate.netthegoodscentscompany.com

Seafood: It has been detected in salmon and squid and is a known product of the autoxidation of fish oil, where it imparts a potent green note. researchgate.net

Other Plants: The alcohol is present in the essential oils of bitter gourd leaves and fruits and in violet leaves. researchgate.net

The presence of this compound and its aldehyde precursor, 2,4-nonadienal, can significantly influence how other organisms perceive and interact with the source. For example, in plants, these aromas can attract pollinators or, conversely, act as a defense mechanism against herbivores. In foods, these compounds are critical to the sensory experience and consumer acceptance. The thermal splitting of fatty lipids during the cooking of meat and fish can also generate these C9 compounds, contributing to the cooked flavor profile. chemicalbook.com

Application of Omics Technologies (e.g., Genomics, Metabolomics) to this compound Research

The integration of "omics" technologies has revolutionized the study of complex biological systems, and research into this compound is no exception. These high-throughput analytical approaches provide a systems-level understanding of the genetic and metabolic basis of its production.

Genomics and Transcriptomics: Genomic approaches, particularly Quantitative Trait Locus (QTL) mapping, have been successfully used to pinpoint the genetic basis of aroma compound production in plants. chemicalbook.com In cucumber, researchers have identified a major QTL on chromosome 2 that is strongly associated with the content of (E,Z)-2,6-nonadien-1-ol, an isomer of this compound. chemicalbook.com Within this genetic region, a cluster of nine lipoxygenase (LOX) genes was identified, with CsLOX08 emerging as a strong candidate gene regulating the production of this C9 alcohol. chemicalbook.com Such studies pave the way for marker-assisted selection in plant breeding to cultivate varieties with desired flavor profiles. chemicalbook.com

Metabolomics: Non-targeted metabolomic analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the comprehensive profiling of volatile organic compounds in an organism. acs.org Studies on various cucumber lines have used this approach to compare the relative abundance of VOCs, including the precursor 2,4-nonadienal. acs.org This allows researchers to identify how VOC profiles differ between cultivars and can be correlated with genetic differences, providing insights into the metabolic regulation of flavor. acs.org

Proteomics: The analysis of the proteome can directly link gene expression to function. In studies of black tea processing, proteomic analysis was combined with GC-MS to observe dynamic changes in aroma compounds. This research revealed that a decrease in the expression level of key enzymes like lipoxygenase during certain processing steps was linked to a reduction in the formation of aroma substances derived from the linoleic acid metabolic pathway, including nonadienols.

Table 2: Examples of Omics Applications in Nonadienol Research

| Omics Technology | Organism | Key Findings | Citations |

| Genomics (QTL Mapping) | Cucumber (Cucumis sativus) | Identified a major QTL and the candidate gene CsLOX08 (a lipoxygenase) controlling (E,Z)-2,6-nonadien-1-ol content. | chemicalbook.com |

| Metabolomics (GC-MS) | Cucumber (Cucumis sativus) | Profiled and compared VOCs, including 2,4-nonadienal, across 20 different breeding lines, revealing distinct metabolic fingerprints. | acs.org |

| Proteomics | Black Tea (Camellia sinensis) | Correlated a decrease in lipoxygenase expression with reduced formation of fatty acid-derived aroma compounds during processing. |

Q & A

Basic Research Questions

Q. What are the key analytical techniques for identifying and quantifying 2,4-Nonadien-1-ol in complex mixtures?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used due to its sensitivity in separating volatile components. For quantification, calibration curves using pure standards are essential. Infrared (IR) spectroscopy can confirm functional groups (e.g., hydroxyl and conjugated diene moieties) via characteristic peaks (e.g., O-H stretch ~3200 cm⁻¹, C=C stretches ~1650 cm⁻¹) . When analyzing mixtures (e.g., flavor formulations), consider secondary components like this compound in Nona-2,4-dienal samples, which require fractionation or selective derivatization to avoid signal overlap .

Q. How can researchers synthesize this compound with high purity for experimental use?

- Methodological Answer : A common route involves Wittig or Horner-Wadsworth-Emmons reactions to install the conjugated diene system. For example, reacting a C₅ aldehyde with a ylide derived from a phosphorylated alcohol precursor. Post-synthesis, purify via fractional distillation under reduced pressure (due to its volatility) and confirm purity using GC-MS and nuclear magnetic resonance (NMR) spectroscopy. Note that stereochemical control may require chiral catalysts or chromatographic separation of isomers .

Q. What are the stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at ≤4°C to prevent oxidation of the diene moiety. Monitor degradation via periodic GC analysis. If degradation products (e.g., epoxides or aldehydes) are detected, repurify using silica gel chromatography with non-polar solvents (hexane:ethyl acetate) .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation studies?

- Methodological Answer : Contradictions often arise from isomerization or solvent effects. For example, NMR chemical shifts may vary between (E,Z) and (E,E) isomers. Use NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity of protons in specific isomers. If IR data conflicts (e.g., unexpected carbonyl peaks), test for oxidation byproducts and repeat analyses under strictly anaerobic conditions .

Q. What strategies optimize the detection of this compound in trace amounts within biological matrices?

- Methodological Answer : Employ solid-phase microextraction (SPME) or stir-bar sorptive extraction (SBSE) to preconcentrate analytes from aqueous or lipid-rich samples. For mass spectrometry, use electron ionization (EI) at 70 eV for fragmentation patterns, but switch to chemical ionization (CI) in negative mode to enhance molecular ion detection. Validate recovery rates using spiked matrices and internal standards (e.g., deuterated analogs) .

Q. How do solvent polarity and temperature affect the reactivity of this compound in Diels-Alder reactions?

- Methodological Answer : In polar aprotic solvents (e.g., DMF), the diene’s electron-rich nature enhances reactivity with electron-deficient dienophiles (e.g., maleic anhydride). Elevated temperatures (60–80°C) accelerate reaction rates but may promote side reactions (e.g., polymerization). Monitor regioselectivity using HPLC and compare experimental outcomes with computational predictions (DFT calculations of frontier molecular orbitals) .

Q. What statistical approaches address data variability in dose-response studies involving this compound’s antimicrobial effects?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests to compare means across concentrations. For non-linear dose-response relationships, use logistic regression or probit analysis. Address outliers by Grubbs’ test and repeat assays in triplicate. If variability persists (e.g., due to compound instability), standardize preparation protocols and include stability controls .

Data Contradiction and Reproducibility

Q. How should researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point) of this compound?

- Methodological Answer : Cross-reference data from authoritative databases (e.g., NIST Chemistry WebBook) and primary literature. If values diverge (e.g., boiling points varying by >5°C), verify experimental conditions: was the measurement taken at ambient pressure or under vacuum? Purity levels ≥95% are critical; impurities like 2-Nonen-1-ol can alter observed properties .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Document all synthetic steps in detail, including catalyst batches and solvent grades. Use automated systems for precise temperature/pH control. Share raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials. Collaborate with independent labs for cross-validation .

Tables of Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.